molecular formula C12H18IN3O2S B13918124 tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate

tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate

Cat. No.: B13918124
M. Wt: 395.26 g/mol
InChI Key: ZJJAAXWWSLRCTO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for the synthesis of various pharmacologically active compounds. The presence of the iodothiazole moiety in this compound adds to its potential for unique chemical reactivity and biological activity.

Preparation Methods

The synthesis of tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-piperazinecarboxylate with 2-iodothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodothiazole moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The piperazine ring can participate in coupling reactions with various electrophiles, leading to the formation of new carbon-nitrogen bonds.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The iodothiazole moiety can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The piperazine ring enhances the compound’s ability to form hydrogen bonds and interact with macromolecules, contributing to its biological activity .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate include:

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate

These compounds share the piperazine core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the iodothiazole moiety in this compound makes it unique and potentially more versatile in its applications .

Properties

Molecular Formula

C12H18IN3O2S

Molecular Weight

395.26 g/mol

IUPAC Name

tert-butyl 4-(2-iodo-1,3-thiazol-5-yl)piperazine-1-carboxylate

InChI

InChI=1S/C12H18IN3O2S/c1-12(2,3)18-11(17)16-6-4-15(5-7-16)9-8-14-10(13)19-9/h8H,4-7H2,1-3H3

InChI Key

ZJJAAXWWSLRCTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(S2)I

Origin of Product

United States

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